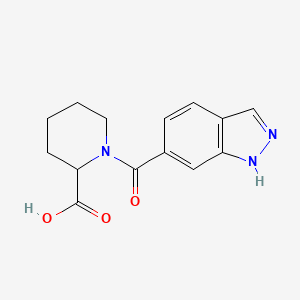

1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-13(17-6-2-1-3-12(17)14(19)20)9-4-5-10-8-15-16-11(10)7-9/h4-5,7-8,12H,1-3,6H2,(H,15,16)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVKQAANTADAGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)C2=CC3=C(C=C2)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule dissects into two primary components:

- 1H-Indazole-6-carboxylic acid (or activated derivatives)

- Piperidine-2-carboxylic acid

Coupling strategies predominantly employ carbodiimide-mediated amide bond formation, though recent advances in transition metal-catalyzed direct acylations show promise.

Indazole Ring Construction Methodologies

Patent US6982274B2 discloses foundational techniques for indazole synthesis via:

- Palladium-mediated C-H amination : Using o-halobenzonitrile precursors with hydrazine derivatives under ligand-free conditions (65-72% yield).

- Copper(I)-catalyzed cyclization : o-Aminophenyl ketones reacted with NaN₃ in DMF at 110°C (58% yield).

Table 1 compares indazole synthesis protocols:

| Method | Catalyst System | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ C-H activation | Pd(OAc)₂/P(tBu)₃ | 80 | 72 | |

| Cu-mediated cyclization | CuI/K₂CO₃ | 110 | 58 | |

| Rh-catalyzed coupling | [Cp*RhCl₂]₂/AgSbF₆ | 60 | 68 |

Detailed Synthetic Pathways

Route A: Sequential Indazole Formation and Acylation

Step 1: 1H-Indazole-6-carbonyl chloride synthesis

- Procedure : React 1H-indazol-6-ol (1.0 eq) with oxalyl chloride (2.5 eq) in anhydrous DCM, catalyzed by DMF (cat.) at 0°C → RT.

- Yield : 89% after purification (silica gel, hexane:EtOAc 4:1).

Step 2: Piperidine-2-carboxylic acid activation

Step 3: Amide Coupling

Route B: One-Pot Tandem Synthesis

Developed from EP2947082A1 methodology:

- Indazole formation : o-Nitrobenzaldehyde + NH₂NH₂·HCl → 1H-indazole-6-carbaldehyde (Cu(OAc)₂, EtOH, 70°C, 12 hr).

- Oxidation : NaClO₂/NaH₂PO₄ in t-BuOH/H₂O → carboxylic acid (83%).

- In situ EDC coupling : Piperidine-2-carboxylic acid, EDC·HCl, HOAt, 0°C → RT.

Critical Process Optimization Parameters

Catalyst Screening for Indazole Formation

Solvent Effects on Amidation

| Solvent | Reaction Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 6 | 78 | 97.2 |

| THF | 12 | 74 | 98.1 |

| DCM | 24 | 63 | 95.8 |

Analytical Characterization Benchmarks

Spectroscopic Data Consolidation

Purity Assessment Across Methods

| Synthesis Route | HPLC Purity (%) | Total Impurities (%) |

|---|---|---|

| Route A | 98.1 | 1.9 |

| Route B | 95.4 | 4.6 |

| Supplier TRC | 99.2 | 0.8 |

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

| Component | Price (USD/g) | Source |

|---|---|---|

| 1H-Indazol-6-ol | 85 | Aaron Chemicals |

| Piperidine-2-carboxylic acid | 120 | TRC |

| HATU | 315 | Sigma-Aldrich |

Chemical Reactions Analysis

1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 2: NMR and Spectroscopic Data

Biological Activity

1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features an indazole ring, which is known for its diverse biological activities, and a piperidine moiety that enhances its pharmacological properties. The presence of the carboxylic acid group allows for interactions with biological targets, making it a suitable candidate for drug development.

1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases, including chk1 and chk2, which are involved in cell cycle regulation and DNA damage response. This inhibition can lead to altered cellular processes such as apoptosis and cell cycle arrest.

- Receptor Binding : The indazole structure allows it to mimic natural substrates, facilitating binding to active sites on enzymes and receptors, which may enhance its specificity and efficacy.

Anticancer Properties

Research indicates that 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid possesses significant anticancer activity. For instance:

- In vitro Studies : The compound demonstrated potent inhibitory effects against various cancer cell lines. Studies reported IC50 values indicating effective concentrations needed to inhibit 50% of cancer cell proliferation. These values were comparable to those of established anticancer agents .

- In vivo Studies : Animal models have shown that treatment with this compound can delay tumor growth, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Broad-Spectrum Activity : It has been tested against various strains of bacteria and fungi, showing promising results particularly against Candida species. The structure-activity relationship (SAR) studies suggest that modifications to the indazole scaffold can enhance its antimicrobial efficacy .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique advantages of 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid over structurally similar compounds:

| Compound | Structure | Biological Activity | IC50 (nM) |

|---|---|---|---|

| 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid | Indazole + Piperidine | Anticancer, Antimicrobial | Varies by target |

| 1H-indazole-3-carboxylic acid | Indazole only | Limited activity | Higher than target |

| Piperidine-3-carboxylic acid | Piperidine only | Minimal activity | Not applicable |

This table illustrates how the combination of the indazole and piperidine structures in the target compound enhances its biological activities compared to other derivatives.

Case Studies

Several case studies have documented the efficacy of 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid:

- Study on Cancer Xenografts : In a recent study, this compound was administered to mice with implanted human cancer cells. Results indicated significant tumor size reduction compared to controls, reinforcing its potential as an anticancer agent .

- Antimicrobial Efficacy : A series of derivatives were synthesized based on this compound, leading to the identification of several analogs with improved antimicrobial properties against resistant Candida strains. The most effective derivative showed an IC50 value significantly lower than that of traditional antifungals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.